In-depth Technical Guide: 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
In-depth Technical Guide: 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potential antiviral and anticancer agents.[1] This technical guide provides a comprehensive overview of the available information on its properties and structure. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on closely related analogues to provide a contextual understanding.
Chemical Structure and Properties
The chemical structure of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is characterized by a pyrimidine core substituted with a methylamino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position.
Molecular Structure:
Caption: Chemical structure of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acid | - |
| CAS Number | 863028-98-2 | [1] |
| Molecular Formula | C₇H₉N₃O₂S | [1] |
| Molecular Weight | 199.23 g/mol | [1] |
| Physical State | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Note: For the related compound, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (CAS: 778-97-2), the melting point is reported as 99-108 °C and it appears as white crystals.[2]
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid are not available in the reviewed literature. Spectroscopic analysis would be essential for the structural confirmation and purity assessment of the synthesized compound.
Synthesis
A detailed, experimentally verified protocol for the synthesis of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is not described in the available scientific literature. However, the synthesis of its ethyl ester, Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate, and other similar pyrimidine derivatives typically involves the cyclocondensation of a substituted amidine or guanidine with a β-ketoester or a related three-carbon synthons.
A plausible synthetic route to the target molecule could involve the hydrolysis of its corresponding ethyl ester. The synthesis of the ethyl ester would likely start from a chloropyrimidine derivative.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via its ethyl ester.
Biological Activity and Mechanism of Action
While specific biological studies on 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid are limited, the pyrimidine scaffold is a well-established pharmacophore in drug discovery.
Potential as a Kinase Inhibitor Intermediate
The structurally related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is utilized in the synthesis of inhibitors for various kinases, including Cdk4, PDGF, FGF, and EGF.[3] This suggests that 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid could also serve as a key building block for the development of novel kinase inhibitors for anticancer therapy. Many kinase inhibitors target the ATP-binding site of the enzyme, and the pyrimidine core can mimic the adenine of ATP.
Potential Antiviral and Anticancer Activity
This compound is described as an intermediate for antiviral and anticancer agents.[1] The mechanism of action for pyrimidine-based antivirals often involves the inhibition of viral nucleic acid synthesis or interference with host cell pyrimidine biosynthesis.[4][5] For anticancer applications, beyond kinase inhibition, pyrimidine analogues can act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[6][7][8]
Due to the lack of specific studies, the exact mechanism of action and any specific signaling pathways modulated by this compound remain to be elucidated.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid are not available in the public domain. Researchers interested in this compound would need to develop and validate their own synthetic and analytical methods. A general approach to synthesis would likely involve the reaction of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with methylamine, followed by hydrolysis of the resulting ester.
General Workflow for Synthesis and Characterization:
Caption: General experimental workflow for synthesis and characterization.
Conclusion
4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. However, there is a notable lack of publicly available, detailed experimental data regarding its physicochemical properties, spectroscopic characteristics, and specific biological activities. Further research is required to fully characterize this compound and explore its potential applications. This guide serves as a summary of the currently available information and provides a framework for future research endeavors.
References
- 1. myskinrecipes.com [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
